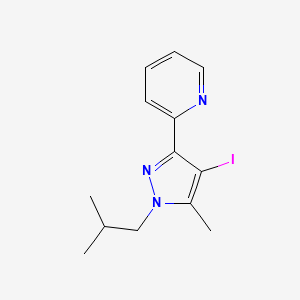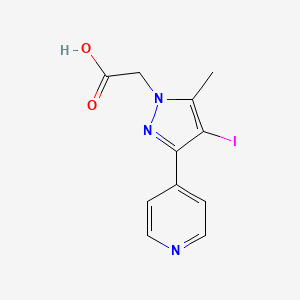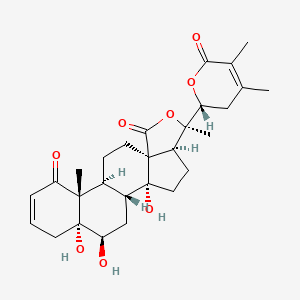
Physaminimin N
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Physaminimin N is a natural product that has garnered attention in the field of life sciencesThe compound is cataloged under the number TN5325 and has the CAS number 2131235-87-3 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of amines, including compounds like Physaminimin N, can be achieved through several methods. One common approach is the reduction of nitriles, amides, and nitro compounds using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation over platinum . Another method involves the S_N2 displacement reaction, where an alkyl halide reacts with a nucleophile like azide ion (N3–), followed by reduction to yield the desired amine .
Industrial Production Methods
Industrial production of amines typically involves large-scale chemical reactions under controlled conditions The choice of method depends on the specific requirements of the compound being synthesized, including purity, yield, and cost-effectiveness
Análisis De Reacciones Químicas
Types of Reactions
Physaminimin N, like other amines, can undergo various chemical reactions, including:
Oxidation: Amines can be oxidized to form nitroso compounds, nitriles, or amine oxides.
Reduction: Reduction of nitro compounds to amines is a common reaction.
Substitution: Amines can participate in nucleophilic substitution reactions, such as S_N1 and S_N2 reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation with platinum.
Substitution: Alkyl halides and nucleophiles like azide ion (N3–) are used in S_N2 reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of amines can yield nitroso compounds, while reduction of nitro compounds results in primary amines.
Aplicaciones Científicas De Investigación
Physaminimin N has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a research tool to study various biological processes and has potential therapeutic applications. The compound’s unique structure makes it a valuable candidate for drug design and development .
Mecanismo De Acción
The mechanism of action of Physaminimin N involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to exert its effects through modulation of neurotransmitter systems, similar to other amines. This modulation can influence various physiological processes, making it a potential candidate for therapeutic applications .
Comparación Con Compuestos Similares
Physaminimin N can be compared to other amines and nitrogen-containing compounds, such as:
Amines: Basicity and reactivity can vary based on the structure and substituents.
Amides: Less basic compared to amines due to resonance stabilization.
Anilines: Less basic than alkylamines due to the aromatic system
Similar Compounds
- Methylamine
- Aniline
- Benzylamine
Propiedades
Fórmula molecular |
C28H36O8 |
|---|---|
Peso molecular |
500.6 g/mol |
Nombre IUPAC |
(1R,2R,5S,6R,9S,12S,13R,18R,19R)-6-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-2,18,19-trihydroxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-15-ene-8,14-dione |
InChI |
InChI=1S/C28H36O8/c1-14-12-21(35-22(31)15(14)2)25(4)18-8-11-27(33)17-13-20(30)28(34)9-5-6-19(29)24(28,3)16(17)7-10-26(18,27)23(32)36-25/h5-6,16-18,20-21,30,33-34H,7-13H2,1-4H3/t16-,17+,18+,20+,21+,24-,25+,26+,27+,28-/m0/s1 |
Clave InChI |
PMJMDQQHBCVGBA-SVYXCKMUSA-N |
SMILES isomérico |
CC1=C(C(=O)O[C@H](C1)[C@]2([C@H]3CC[C@@]4([C@@]3(CC[C@H]5[C@H]4C[C@H]([C@@]6([C@@]5(C(=O)C=CC6)C)O)O)C(=O)O2)O)C)C |
SMILES canónico |
CC1=C(C(=O)OC(C1)C2(C3CCC4(C3(CCC5C4CC(C6(C5(C(=O)C=CC6)C)O)O)C(=O)O2)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-7-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13426108.png)
![4-[(2-Cyanohydrazinyl)methylideneamino]benzoic acid](/img/structure/B13426119.png)
![(Z)-N'-hydroxy-2-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)acetimidamide](/img/structure/B13426121.png)
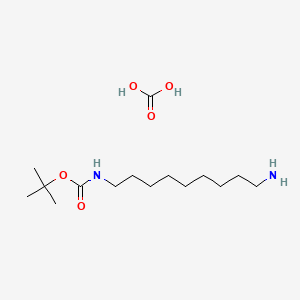

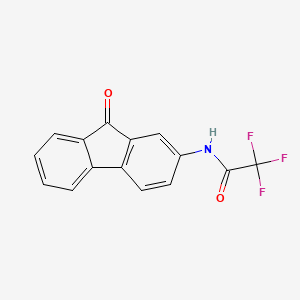

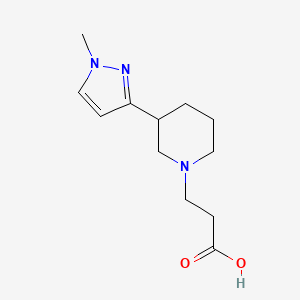
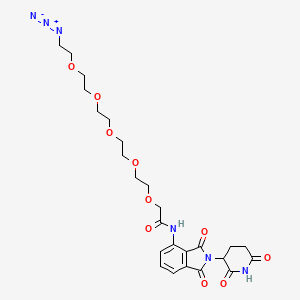
![3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine](/img/structure/B13426190.png)
